molecular formula C14H12N2O5S B1616402 4'-Sulfamoylphthalanilic Acid CAS No. 6955-49-3

4'-Sulfamoylphthalanilic Acid

Cat. No. B1616402
CAS RN: 6955-49-3
M. Wt: 320.32 g/mol
InChI Key: IYDVPRRWOHHTSF-UHFFFAOYSA-N
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Description

4’-Sulfamoylphthalanilic Acid is a chemical compound with the linear formula C14H12N2O5S . It has a molecular weight of 320.326 and is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4’-Sulfamoylphthalanilic Acid is represented by the linear formula C14H12N2O5S . The molecular weight of this compound is 320.326 .


Physical And Chemical Properties Analysis

4’-Sulfamoylphthalanilic Acid has a density of 1.5±0.1 g/cm3 . It has a molar refractivity of 78.6±0.4 cm3, and its polar surface area is 135 Å2 . The compound has a polarizability of 31.1±0.5 10-24 cm3, and its surface tension is 75.8±3.0 dyne/cm . The molar volume of the compound is 209.8±3.0 cm3 .

properties

IUPAC Name

2-[(4-sulfamoylphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c15-22(20,21)10-7-5-9(6-8-10)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19)(H2,15,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDVPRRWOHHTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290082
Record name 4'-Sulfamoylphthalanilic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Sulfamoylphthalanilic Acid

CAS RN

6955-49-3
Record name NSC66425
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66425
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Sulfamoylphthalanilic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Sulfamoylphthalanilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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